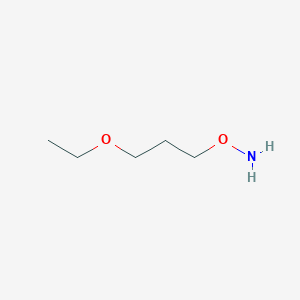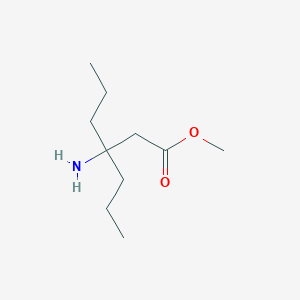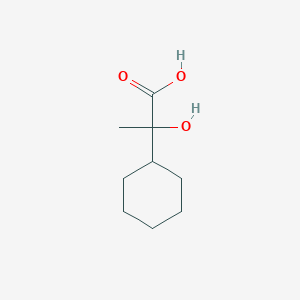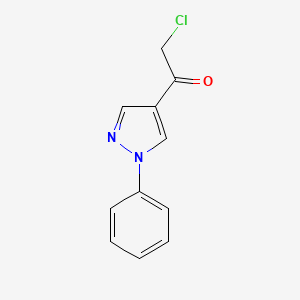
4-Chlorooxane-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorooxane-4-carbonyl chloride is a chemical compound with the molecular formula C5H8Cl2O2. It is a derivative of oxane, featuring a chloro substituent and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorooxane-4-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of oxane derivatives under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro and carbonyl chloride groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides and Esters: Formed through substitution reactions.
Carboxylic Acids: Resulting from hydrolysis.
Alcohols: Produced via reduction.
Scientific Research Applications
4-Chlorooxane-4-carbonyl chloride finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The chloro group can also participate in substitution reactions, facilitating the formation of various derivatives. These reactions are often catalyzed by acids or bases, depending on the specific transformation .
Comparison with Similar Compounds
4-Chlorobutanoyl chloride: Similar in structure but lacks the oxane ring.
4-Chlorobenzoyl chloride: Contains a benzene ring instead of an oxane ring.
4-Chlorocyclohexanecarbonyl chloride: Features a cyclohexane ring instead of an oxane ring.
Uniqueness: 4-Chlorooxane-4-carbonyl chloride is unique due to its oxane ring structure, which imparts distinct reactivity and properties compared to other chloro-carbonyl chloride compounds. This uniqueness makes it valuable for specific synthetic applications and research endeavors .
Properties
CAS No. |
99338-33-7 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
4-chlorooxane-4-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(9)6(8)1-3-10-4-2-6/h1-4H2 |
InChI Key |
XFAMUCUBBARCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


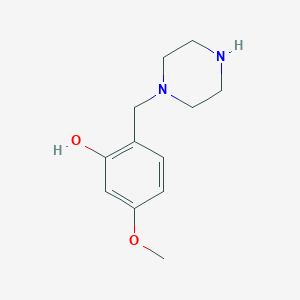

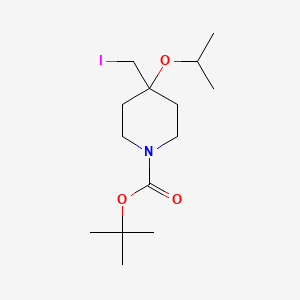
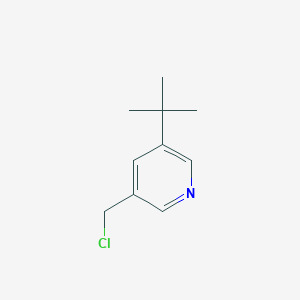
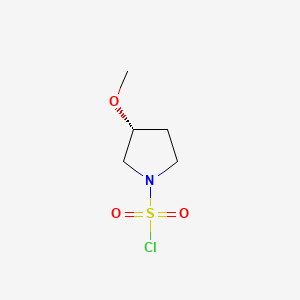
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
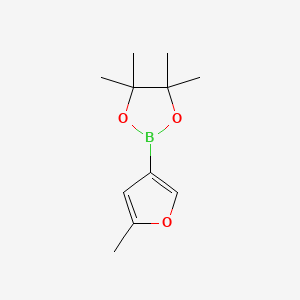
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
